Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-cyclopropyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-5(2)7-10-8(12-11-7)9-6-3-4-6/h5-6H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
QFOXGMWALBUBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
General Overview of 1,2,4-Oxadiazole Synthesis
The 1,2,4-oxadiazole ring is a key heterocycle in medicinal chemistry, synthesized via well-established methods such as:
- Amidoxime-based cyclization with carboxylic acids or derivatives.
- Nitrile oxide cycloaddition with nitriles.
- Multistep protocols involving amidoximes, acylation, and cyclodehydration.
These methods are adaptable for functionalization with various substituents, including cyclopropyl and isopropyl groups, which are often introduced via subsequent substitution or coupling reactions.
Synthesis of the Oxadiazole Core
The most common method, as detailed in recent literature, involves converting nitriles to amidoximes, followed by cyclization:
- Step 1: Nitrile to amidoxime conversion using hydroxylamine hydrochloride under basic conditions.
- Step 2: O-Acylation of amidoximes with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form O-acylamidoximes.
- Step 3: Cyclodehydration of O-acylamidoximes to yield the 1,2,4-oxadiazole ring.
This approach is exemplified in recent studies where amidoximes derived from aromatic nitriles are cyclized efficiently under mild conditions, often using dehydrating agents like phosphoryl chloride or polyphosphoric acid.
Baykov et al. (2017) introduced a one-pot, room-temperature synthesis using superbase media (NaOH/DMSO), enabling efficient formation of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and esters, with yields ranging from 11% to 90% depending on substituents and reaction times (4–24 hours).
Introduction of Cyclopropyl and Isopropyl Groups
The cyclopropyl group can be introduced via nucleophilic substitution or coupling reactions on the oxadiazole ring or its precursors:
- Post-cyclization modification: Using cyclopropylamine derivatives in nucleophilic substitution reactions on activated intermediates.
- Direct substitution: Incorporating cyclopropyl groups during the amidoxime formation if suitable precursors (e.g., cyclopropyl nitriles) are available.
- Typically introduced via amide formation with isopropylamine or through alkylation of suitable intermediates.
- In some protocols, amide coupling reagents (e.g., EDC, DCC) facilitate the attachment of isopropyl groups to the heterocyclic core or side chains.
Specific Synthetic Route for the Target Compound
Based on the literature, a plausible synthetic route for Cyclopropyl-(3-isopropyl-oxadiazol-5-YL)-amine involves:
Preparation of the nitrile precursor:
- Starting from cyclopropyl-substituted nitriles, such as cyclopropylacetonitrile, which are commercially available or synthesized via nucleophilic substitution.
-
- Reacting the nitrile with hydroxylamine hydrochloride in basic medium (e.g., sodium carbonate) at room temperature.
-
- Coupling with an isopropyl-substituted carboxylic acid derivative (e.g., isopropyl carboxylic acid or esters) using coupling reagents such as EDC or DCC.
Cyclodehydration to oxadiazole:
- Heating the O-acylamidoxime in the presence of dehydrating agents like phosphoryl chloride or polyphosphoric acid to form the 1,2,4-oxadiazole ring.
-
- Nucleophilic substitution with ammonia or amines to introduce the amino group, completing the synthesis.
-
- Purification and characterization via NMR, HRMS, and HPLC.
Data Table Summarizing the Synthesis
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The isopropylamine moiety undergoes nucleophilic substitution under alkaline or catalytic conditions. This facilitates functional group modifications for pharmacological optimization.
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | K₂CO₃/DMF, alkyl halides | N-alkylated derivatives |
| Acylation | AcCl/pyridine, RT | Acetamide analogs |
| Sulfonylation | TsCl/Et₃N, CH₂Cl₂ | Sulfonamide derivatives |
Example : Reaction with methyl iodide in DMF yields N-methylcyclopropyl-(3-isopropyl- oxadiazol-5-yl)-amine (yield: ~65%).
Electrophilic Aromatic Substitution (EAS)
The electron-deficient oxadiazole ring participates in EAS at position 3, though steric hindrance from the cyclopropyl group limits reactivity .
| Reaction | Electrophile | Position | Catalyst |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-3 | FeCl₃ (limited success) |
| Halogenation | Cl₂/AlCl₃ | C-5 | Not reported |
Note : Nitration requires harsh conditions (≥80°C) due to the deactivating oxadiazole ring .
Ring-Opening and Hydrolysis
The oxadiazole ring exhibits instability under strongly acidic or basic conditions, leading to hydrolysis.
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, reflux | Cyclopropylurea + isopropylglyoxylamide | Acid-catalyzed ring cleavage |
| 2M NaOH, 60°C | Cyclopropanecarboxamide + hydroxylamine | Base-mediated hydrolysis |
Safety : Hydrolysis in acidic conditions releases toxic intermediates (e.g., hydroxylamine derivatives), necessitating controlled handling.
Alkylation and Coupling Reactions
The amine group participates in coupling reactions to generate bioconjugates or extended pharmacophores .
| Reagent | Product | Application |
|---|---|---|
| Benzoyl chloride | N-benzoyl derivative | Bioactivity modulation |
| Suzuki-Miyaura catalyst | Aryl/heteroaryl coupled analogs | Drug discovery scaffolds |
Example : Palladium-catalyzed coupling with phenylboronic acid produces cyclopropyl-(3-isopropyl-5-aryl- oxadiazol)-amine (yield: 45–60%) .
Cycloaddition Reactions
The oxadiazole core engages in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles.
| Dipolarophile | Conditions | Product |
|---|---|---|
| Acetylene derivatives | Cu(I) catalyst, 100°C | Triazole-fused oxadiazoles |
| Nitrile oxides | Microwave irradiation | Isoxazoline hybrids |
Limitation : Low regioselectivity observed due to competing reaction pathways.
Scientific Research Applications
Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt essential biological processes in pathogens, resulting in their death . Additionally, the compound’s ability to form stable complexes with metal ions enhances its biological activity .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole scaffold allows for diverse substitutions, which modulate biological activity and physicochemical properties. Key analogs include:
Physicochemical Properties
- Aromatic vs.
Biological Activity
Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Structure and Synthesis
Chemical Structure : The compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring with an isopropyl substituent at the 3-position. The general formula can be represented as follows:
Synthesis : The synthesis typically involves the cyclization of appropriate precursors, such as isopropyl hydrazine with nitrile oxides, under controlled conditions to form the oxadiazole ring. Subsequent steps may include methylation to introduce the amine functionality.
Anticancer Properties
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance:
- Mechanism of Action : this compound may induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels. Flow cytometry analyses have shown that such compounds can arrest cell proliferation at the G1 phase in various cancer cell lines .
- Case Study : A derivative with similar structural features demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 0.19 to 0.78 µM. This suggests that structural modifications in oxadiazole compounds can enhance their antitumor activity .
Antimicrobial Activity
The oxadiazole moiety has been associated with antimicrobial properties:
- Research Findings : Compounds containing oxadiazole rings have been investigated for their activity against various pathogens. For instance, derivatives have shown promising results against bacterial strains and fungi, indicating their potential as antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways. For example, some studies have indicated that modifications on the oxadiazole ring can enhance inhibitory potency against histone deacetylases (HDACs), which are crucial for cancer cell growth regulation .
- Target Interaction : The compound's structure allows for favorable interactions with biological receptors through hydrogen bonding and hydrophobic interactions, which are essential for its biological efficacy .
Table 1: Biological Activity Summary
| Activity Type | Cell Line / Pathogen | IC50/EC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.19 - 0.78 | Apoptosis via caspase activation |
| Anticancer | HCT-116 | 0.48 - 1.54 | G1 phase arrest |
| Antimicrobial | Various Bacteria | Varies | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides or thiosemicarbazides. For example, phosphorus oxychloride (POCl₃) at 120°C facilitates cyclization to form the [1,2,4]oxadiazole ring . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to POCl₃) and reaction time (typically 6–8 hours under reflux). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity. Monitoring by TLC and FT-IR (C=N stretch at 1610–1650 cm⁻¹) ensures intermediate formation .
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm) and oxadiazole carbons (δ 155–160 ppm) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., N–O bond ~1.36 Å) and dihedral angles .
- HRMS : Confirm molecular weight (expected [M+H]+: ~224.12 g/mol) .
Q. What analytical techniques are critical for assessing purity?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water gradient, 70:30) with UV detection at 254 nm; purity ≥95% is acceptable for biological assays .
- Elemental Analysis : Acceptable C, H, N percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:
- Dose-Response Curves : Use 3–5 replicates across a 0.1–100 µM range to calculate IC₅₀ values.
- Cell Line Validation : Test across multiple lines (e.g., MCF-7, HepG2) with controls for cytotoxicity (e.g., MTT assay) .
- Mechanistic Studies : Combine with siRNA knockdown or Western blotting to confirm target engagement (e.g., mGluR modulation if applicable) .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4XNW for kinase targets). Set grid boxes to cover active sites (20 ų) and validate docking poses with RMSD <2.0 Š.
- QSAR Modeling : Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity .
Q. How can stability and degradation pathways be studied under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via LC-MS over 24 hours to identify hydrolysis products (e.g., cyclopropane ring opening) .
- Light/Heat Stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Degradation >10% indicates need for formulation optimization .
Q. What strategies improve yield in scaled-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
